![molecular formula C12H12N2O B1662118 Phenol, 2-[(2-pyridinylmethyl)amino]- CAS No. 102212-26-0](/img/structure/B1662118.png)

Phenol, 2-[(2-pyridinylmethyl)amino]-

描述

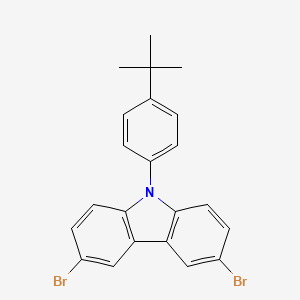

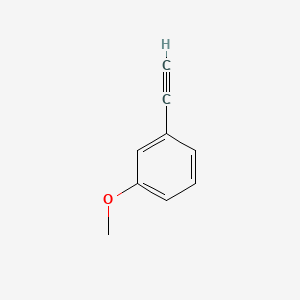

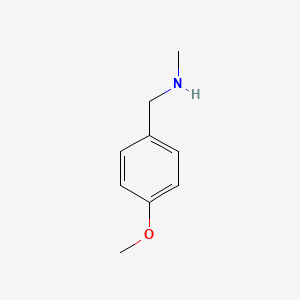

Phenol, 2-[(2-pyridinylmethyl)amino]-, also known as 2-PMAP, is a compound with the empirical formula C12H12N2O . It has a molecular weight of 200.24 . 2-PMAP is a brain penetrant inhibitor of amyloid precursor protein (APP) production . It lowers levels of the amyloid precursor protein (APP) in CHO APP751SW cells and reduces brain level of APP in mice models . 2-PMAP exhibits no cellular toxicity up to 100 μM .

Molecular Structure Analysis

The molecular structure of Phenol, 2-[(2-pyridinylmethyl)amino]- consists of a phenol group (a benzene ring with a hydroxyl group) and a 2-pyridinylmethylamino group . The SMILES string representation of the molecule isOC1=CC=CC=C1NCC2=NC=CC=C2 . Physical And Chemical Properties Analysis

2-PMAP is a white to dark brown powder . It is soluble in DMSO at 20 mg/mL . The compound should be stored at a temperature of 2-8°C .科研应用

1. Catalytic Activities and Ligand Properties

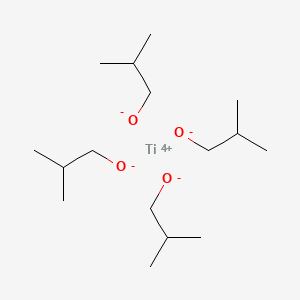

Phenol, 2-[(2-pyridinylmethyl)amino]-, shows significant promise in catalytic activities. It has been utilized as a ligand in the synthesis of cis-dioxomolybdenum(vi)(L) complexes, demonstrating the ability to catalyze epoxidation and sulfoxidation reactions (Hossain et al., 2017). Additionally, a study on the structural model of catechol oxidase used a similar compound as a ligand for dinuclear copper(II) complexes, providing insight into copper proteins' type-3 active site (Koval et al., 2003).

2. Application in Antimicrobial Properties

Research has been conducted on the synthesis and antimicrobial properties of oligomer and monomer/oligomer-metal complexes of 2-[(pyridine-3-yl-methylene)amino]phenol, highlighting its potential in developing new antimicrobial agents (Kaya et al., 2009).

3. Potential in Organic Synthesis and Schiff Base Formation

The compound has been employed in the synthesis of various Schiff bases and metal complexes, contributing to the field of organic synthesis and coordination chemistry. For instance, metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde were studied for their spectral and catalytic activity (Ali et al., 2014).

4. Involvement in Biological Activity Studies

This phenol derivative has been involved in studies related to biological activities. It was synthesized and examined for its interactions with DNA, providing insights into its potential applications in biological systems (Yıldırım et al., 2018).

5. Use in Material Science and Polymer Chemistry

The compound's role in the synthesis and characterization of oligomers and polymers is notable. For instance, its involvement in the synthesis, characterization, and thermal properties of bifunctional phenol-based polybenzoxazines shows its applicability in material science (Sudha & Sarojadevi, 2016).

性质

IUPAC Name |

2-(pyridin-2-ylmethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJRVWZNMZGWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2-[(2-pyridinylmethyl)amino]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-](/img/structure/B1662046.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)